IMPDH II Inhibition: 1‑Acetyl‑7‑methylindole‑2,3‑dione Exhibits a Ki of 430 nM, Distinct from the 6 nM Ki of VX‑148
The compound inhibits human inosine‑5′‑monophosphate dehydrogenase type II (IMPDH II) with a Ki of 430 nM when IMP is used as the substrate [REFS‑1]. This value places it in the low‑micromolar range, approximately 72‑fold less potent than the advanced IMPDH inhibitor VX‑148 (Ki = 6 nM against IMPDH II) [REFS‑2]. The inhibition mode is non‑competitive with respect to IMP, distinguishing the compound from competitive IMPDH inhibitors that target the IMP binding pocket.
| Evidence Dimension | IMPDH II inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM (vs. IMP) |
| Comparator Or Baseline | VX‑148: Ki = 6 nM (IMPDH II) |
| Quantified Difference | VX‑148 is ~72‑fold more potent |
| Conditions | Recombinant human IMPDH II; IMP substrate |
Why This Matters
The compound's sub‑micromolar Ki, while not approaching that of optimized clinical candidates, validates its utility as a fragment hit for SAR expansion in IMPDH‑targeted programs and as a tool compound for IMPDH II inhibition where high potency is not required.
- [1] BindingDB. Assay entry for 1‑Acetyl‑7‑methylindole‑2,3‑dione: Ki = 430 nM vs. IMP substrate. View Source
- [2] Jain, J., et al. VX‑148, a novel IMPDH inhibitor, shows greater potency than mycophenolic acid in inhibiting primary human lymphocyte proliferation. Transplantation Proceedings, 2001, 33(3), 2075‑2077. View Source
